

An In-Depth Technical Guide to Fmoc-Pro-OH-¹³C₅,¹⁵N in Proteomics

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Compound of Interest

Compound Name: Fmoc-Pro-OH-¹³C₅,¹⁵N

Cat. No.: B582342

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pro-OH-¹³C₅,¹⁵N, or N-α-(9-Fluorenylmethoxycarbonyl)-L-proline-(¹³C₅,¹⁵N), is a stable isotope-labeled amino acid that serves as a critical tool in the field of proteomics. Its primary applications lie in quantitative proteomics, where it is used as an internal standard for mass spectrometry (MS), and in the synthesis of isotopically labeled peptides. The incorporation of five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes results in a defined mass shift, enabling precise differentiation and quantification of proteins and peptides in complex biological samples. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties of Fmoc-Pro-OH-¹³C₅,¹⁵N

Fmoc-Pro-OH-¹³C₅,¹⁵N is a white to off-white solid with the empirical formula ¹³C₅C₁₅H₁₉¹⁵NO₄.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1217452-48-6	[1]
Molecular Weight	343.33 g/mol	[1]
Isotopic Purity	Typically ≥ 98 atom % ^{13}C , ≥ 98 atom % ^{15}N	[1]
Mass Shift	M+6	[1]
Melting Point	117-118 °C	[1]
Storage Temperature	-20°C	[1]
Primary Application	Peptide Synthesis, Quantitative Proteomics	[1][2][3]

Applications in Proteomics

The unique properties of **Fmoc-Pro-OH- $^{13}\text{C}_5,^{15}\text{N}$** make it a valuable reagent for several advanced proteomics applications.

Internal Standard for Quantitative Mass Spectrometry

One of the primary applications of L-proline- $^{13}\text{C}_5,^{15}\text{N}$ (the deprotected form of Fmoc-Pro-OH- $^{13}\text{C}_5,^{15}\text{N}$) is as an internal standard (IS) for the accurate quantification of proline in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] The stable isotope-labeled IS co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.[4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While less common than the use of labeled arginine and lysine, labeled proline can be used in SILAC experiments for in vivo incorporation into proteins.[5] SILAC is a powerful metabolic labeling strategy that enables the relative quantification of protein abundance between different cell populations.[6] Cells are grown in media containing either the "light" (natural abundance) or

"heavy" (isotope-labeled) form of an essential amino acid.[6] A known challenge when using labeled arginine in SILAC is its metabolic conversion to proline in some cell lines, which can complicate data analysis.[7][8] The direct use of labeled proline can circumvent this issue for proline-containing peptides.

Synthesis of Isotopically Labeled Peptides

Fmoc-Pro-OH- $^{13}\text{C}_5,^{15}\text{N}$ is a key reagent in solid-phase peptide synthesis (SPPS) for creating "heavy" peptides.[9][10][11] These labeled synthetic peptides are ideal internal standards for targeted proteomics assays, such as Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), enabling absolute quantification of specific proteins in complex mixtures.

Experimental Protocols

Quantification of Proline in Human Serum using L-proline- $^{13}\text{C}_5,^{15}\text{N}$ as an Internal Standard

This protocol is adapted from a validated LC-MS/MS method for proline analysis in human serum.[4]

a. Materials and Reagents:

- L-proline ($\geq 99.5\%$ pure)
- L-proline- $^{13}\text{C}_5,^{15}\text{N}$ (98 atom % ^{13}C , 98 atom % ^{15}N , 95% pure)
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Formic acid
- HPLC grade methanol and water
- Human serum samples

b. Preparation of Standards and Internal Standard:

- Prepare stock solutions of proline (10 mg/mL) and L-proline- $^{13}\text{C}_5,^{15}\text{N}$ (2 mg/mL) in water.
- Prepare a working internal standard solution of 25 $\mu\text{g/mL}$ in water.
- Prepare surrogate blank serum (e.g., BSA in PBS) for generating standard curves.
- Create a standard curve by spiking known concentrations of proline into the surrogate blank serum.

c. Sample Extraction:

- To 50 μL of a standard, quality control, or human serum sample, add 50 μL of the working internal standard solution.
- Add methanol for protein precipitation and extraction of proline.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

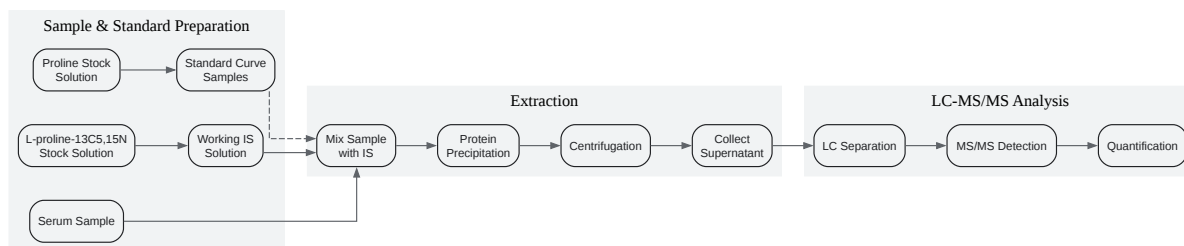
d. LC-MS/MS Analysis:

- Chromatographic Separation: Use a suitable column (e.g., Phenomenex Lux 5u Cellulose-1) with an isocratic mobile phase of 40% methanol in 0.05% formic acid aqueous solution.
- Mass Spectrometry: Perform detection using a mass spectrometer with positive ionization electrospray. Monitor the specific mass transitions for both endogenous proline and the L-proline- $^{13}\text{C}_5,^{15}\text{N}$ internal standard.

e. Data Analysis:

- Quantify proline concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Workflow for Proline Quantification using L-proline- $^{13}\text{C}_5,^{15}\text{N}$ Internal Standard



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Caption: Workflow for the quantification of proline in serum using a stable isotope-labeled internal standard.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating **Fmoc-Pro-OH-13C5,15N** into a peptide sequence using manual SPPS.

a. Materials and Reagents:

- **Fmoc-Pro-OH-13C5,15N**
- Appropriate resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (e.g., 20%)

- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIEA, NMM)
- Cleavage cocktail (e.g., TFA-based)
- Diethyl ether

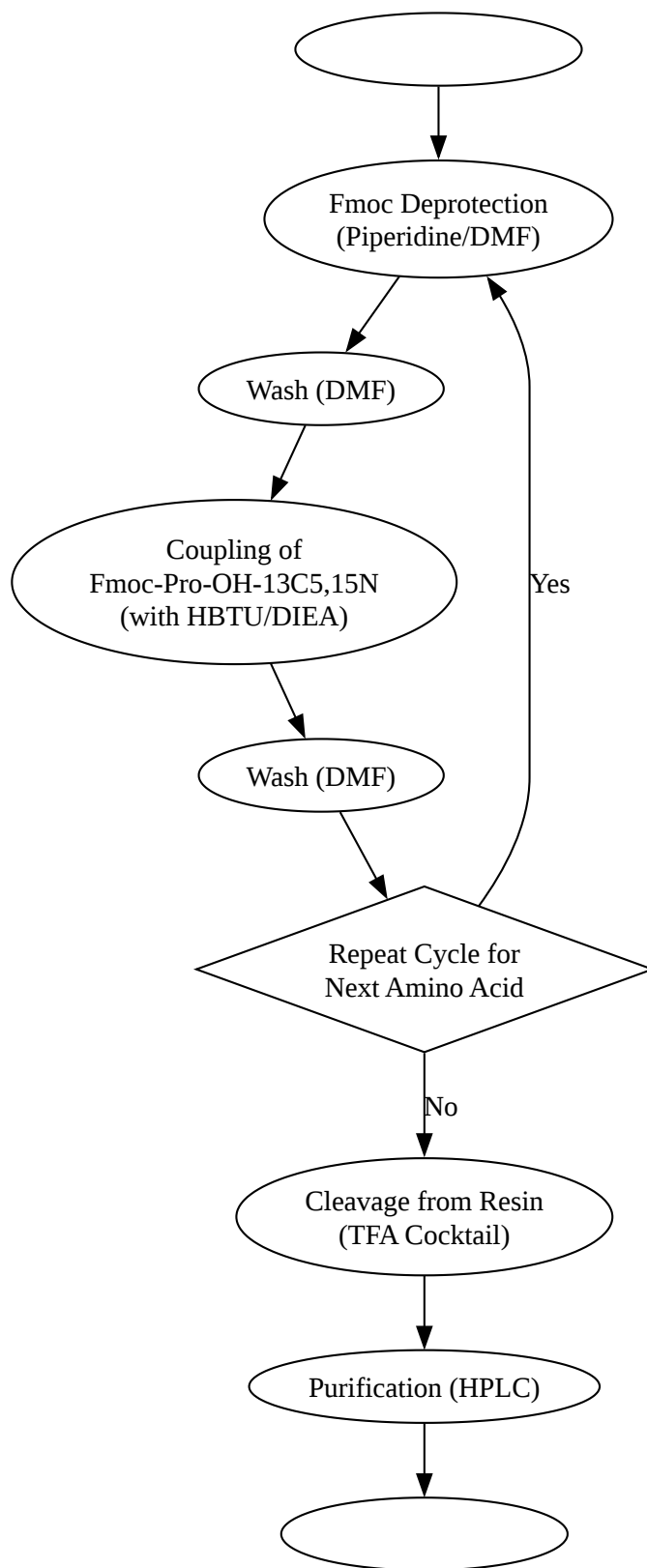
b. Synthesis Cycle:

- Resin Swelling: Swell the resin in DMF or DCM.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with piperidine/DMF solution.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Coupling:
 - Activate **Fmoc-Pro-OH-13C5,15N** by dissolving it with a coupling reagent and a base in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

c. Cleavage and Purification:

- After the final coupling and deprotection steps, wash and dry the resin.
- Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove side-chain protecting groups.
- Precipitate the cleaved peptide in cold diethyl ether.

- Purify the peptide using techniques such as High-Performance Liquid Chromatography (HPLC).



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